molecular formula C3H10N+ B1229207 Trimethylammonium

Trimethylammonium

Cat. No. B1229207
M. Wt: 60.12 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylammonium is an ammonium ion that is the conjugate acid of trimethylamine, obtained via protonation of the nitrogen;  major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a trimethylamine.

Scientific Research Applications

  • Redox Flow Batteries : Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO) is explored in aqueous organic redox flow batteries, showing a straightforward synthesis, reliable electrochemistry, fast kinetics, and high cycling stability (Schubert et al., 2022).

  • Peptide Ligation Catalysis : Trimethylammonium functionalized gold nanoparticles are used as templates for the assembly of peptide fragments and their subsequent ligation, demonstrating the role of organically tailored nanoparticles in catalyzing bond-forming reactions (Fillon et al., 2007).

  • Plant Growth Substances : (2-Chloroethyl) trimethylammonium chloride and related compounds are studied as plant growth substances. They exhibit characteristics like shorter and thicker stems in plants, with growth patterns opposite to those produced by gibberellin (Tolbert, 1960).

  • Protolysis Reactions Study : Di- and trimethylammonium ions' protolysis reactions in aqueous solution have been analyzed using nuclear magnetic resonance, providing insights into the reaction mechanisms and kinetics (Loewenstein & Meiboom, 1957).

  • Receptor Proteolipid Study : A trimethylammonium derivative is synthesized and used as a fluorescent probe for the study of receptor proteolipid, offering a method to accurately and rapidly titrate the proteolipid with the cholinergic fluorescent probe (Weber et al., 1971).

  • Electrochemical Double-Layer Capacitors : Trimethylammonium tetrafluoroborate is investigated for use in electrochemical double-layer capacitors, demonstrating good capacity retention and higher ionic mobility, impacting rate capability (Lee et al., 2022).

  • Anion Exchange Membranes : Trimethylammonium-containing polynorbornene is synthesized for study as an anion exchange membrane (AEM) in solid-state alkaline fuel cells, targeting high OH− conductivity and good electrochemical stability (Price et al., 2017).

  • Electrochemical Sensing of Anions : The (ferrocenylmethyl)trimethylammonium cation is used to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes, showcasing its utility in amperometric titration (Reynes et al., 2002).

  • Hydroxide Degradation Pathways : A study on the degradation pathways of substituted trimethylammonium cations using density functional theory calculations provides insights into their durability and potential tethering strategies in alkyl and aromatic tethers (Long et al., 2012).

  • Lyotropic Nematic Phase in Liquid Crystals : Trimethylammonium chloride (DTAC) is used in a binary mixture with Glacial acetic acid (GAA) to exhibit lyotropic micellar nematic phase, SmA, and SmG phases in liquid crystals (Govindaiah et al., 2015).

properties

Product Name

Trimethylammonium

Molecular Formula

C3H10N+

Molecular Weight

60.12 g/mol

IUPAC Name

trimethylazanium

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1

InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(S)-(+)-Abscisic acid (2.64 g of 95% purity) was suspended in 15 mL of deionized water containing 50 mg of Tween 20. An aqueous solution of trimethylamine (1.5 mL of 6.6M concentration) was added, which caused most of the abscisic acid to dissolve. The remainder of the neutralization was then carried out by careful dropwise addition of the aqueous trimethylamine, to give a clear solution of pH 6.8. Preservative (63 mg of potassium sorbate) was added, and it quickly dissolved. The solution was made up to 25 mL final volume to give a 10% by weight aqueous composition of abscisic acid as a trimethylammonium salt.
Quantity
2.64 g
Type
reactant
Reaction Step One
[Compound]
Name
Tween 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
63 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

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